N-pentyl-2,2-diphenylacetamide

Description

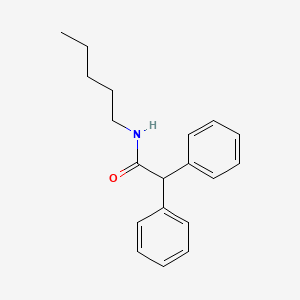

N-Pentyl-2,2-diphenylacetamide is a structural analog of the 2,2-diphenylacetamide class, characterized by a pentyl (C₅H₁₁) alkyl chain attached to the amide nitrogen. The 2,2-diphenylacetamide scaffold is notable for its versatility in pharmaceutical and agrochemical applications, with substituents on the nitrogen atom critically influencing solubility, stability, and bioactivity . For example, N-alkyl derivatives like N-butyl and N-tert-butyl analogs (C₁₈H₂₁NO, MW 267.37) demonstrate how alkyl chain length modulates lipophilicity and molecular packing .

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

N-pentyl-2,2-diphenylacetamide |

InChI |

InChI=1S/C19H23NO/c1-2-3-10-15-20-19(21)18(16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-14,18H,2-3,10,15H2,1H3,(H,20,21) |

InChI Key |

PPEPMMLSTMCXOZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-pentyl-2,2-diphenylacetamide and its analogs:

Structural and Functional Insights

Alkyl Chain Effects :

- N-Butyl vs. N-Pentyl : Longer alkyl chains (e.g., pentyl) increase lipophilicity, enhancing blood-brain barrier penetration in pharmaceuticals or soil adsorption in herbicides. The tert-butyl analog’s bulkiness reduces steric accessibility, impacting hydrogen bonding and crystal packing .

- Aryl Substituents : Benzyl and nitrophenyl groups introduce π-π stacking interactions (benzyl) or electronic perturbations (nitro), altering reactivity in further derivatization. For instance, N-benzyl derivatives are precursors to antimycobacterial agents .

Synthetic Methods :

- Metal Catalysis : N-Benzyl derivatives are synthesized efficiently (44% yield) using hafnium-based catalysts, highlighting the role of Lewis acids in amide bond formation .

- Phase-Transfer Catalysis : Alkylation of 2,2-diphenylacetamides (e.g., N-butyl) is optimized under phase-transfer conditions in toluene, with potassium hydroxide as a base .

Applications :

Physicochemical and Computational Data

- Hydrogen Bonding: The crystal structure of 2,2-diphenylacetamide derivatives reveals R₂²(8) ring motifs formed via N–H⋯O interactions, critical for stability and solubility . N,N-Dimethyl analogs lack N–H donors, reducing hydrogen-bonding capacity and increasing volatility .

- Phase Transitions : N,N-Dimethyl-2,2-diphenylacetamide exhibits a phase transition enthalpy of 25.43 kJ/mol at 407.1 K, relevant for formulation stability .

- Computational Studies : DFT analyses of thiourea-functionalized analogs (e.g., N-[(2,6-diethylphenyl)carbamothioyl]-2,2-diphenylacetamide) reveal energy gaps (~4.3–4.5 eV), correlating with electronic properties and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.